Chlorethoxyfos

Catalog No.
S591734
CAS No.
54593-83-8
M.F
C6H11Cl4O3PS
M. Wt
336 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorethoxyfos

CAS Number

54593-83-8

Product Name

Chlorethoxyfos

IUPAC Name

diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane

Molecular Formula

C6H11Cl4O3PS

Molecular Weight

336 g/mol

InChI

InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3

InChI Key

XFDJMIHUAHSGKG-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl

solubility

2.98e-06 M
Soluble in acetonitrile, chloroform, ethanol, hexane, xylene
In water: <1 mg/l @ 20 °C
Solubility in water, g/100ml at 20 °C:

Synonyms

Fortress(TM)

Canonical SMILES

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl

Mode of Action Studies

One area of research focuses on understanding chlorethoxyfos's mode of action in insects. By studying how it disrupts the nervous system of target pests, scientists can develop more targeted insecticides with lower environmental impact. This research often involves exposing insects to varying concentrations of chlorethoxyfos and observing the physiological effects ().

Environmental Fate Studies

Another research application involves investigating the environmental fate of chlorethoxyfos. This includes studying its persistence in soil and water, its breakdown products, and its potential for bioaccumulation in the food chain. This information is crucial for assessing the environmental risks associated with chlorethoxyfos and developing strategies for its safe use or disposal ().

Insecticide Resistance Research

Chlorethoxyfos resistance in insect populations is another area of scientific interest. Researchers use chlorethoxyfos to study how insects develop resistance to insecticides and identify the mechanisms behind it. This knowledge helps develop strategies to manage resistance and maintain the effectiveness of other insecticides ().

Chlorethoxyfos is an organophosphate compound with the chemical formula C₆H₁₁Cl₄O₃PS. It is primarily used as a pesticide and is known for its neurotoxic effects, particularly through the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This compound is characterized by its complex structure, which includes a phosphorus atom bonded to oxygen and sulfur, along with multiple chlorine atoms. Chlorethoxyfos is typically found in formulations designed for agricultural applications, targeting various pests.

Chlorethoxyfos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Chlorethoxyfos binds to AChE, preventing it from degrading acetylcholine, leading to an overstimulation of the nervous system []. This can cause various symptoms in humans and insects, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death [].

Physical and Chemical Properties

  • Molecular Formula: C6H11Cl4O3PS []
  • Molecular Weight: 336 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Not reported
  • Boiling Point: 80 °C []
  • Solubility: Slightly soluble in water (g/L at 20°C not reported) []
  • Stability: Decomposes in water []
  • Toxicity: Chlorethoxyfos can cause cholinesterase inhibition in humans, leading to the symptoms mentioned earlier []. The Environmental Protection Agency (EPA) considers the dietary risk from food and water to be low for Chlorethoxyfos [].
  • Flammability: Combustible. Decomposes on burning, producing toxic and corrosive fumes including phosphorus oxides and sulfur oxides [].
, particularly in the presence of hydroxyl radicals in the atmosphere, leading to its degradation. The half-life of chlorethoxyfos when reacting with these radicals is significant, indicating that it can persist in the environment under certain conditions . Additionally, it can undergo hydrolysis in aqueous solutions, resulting in various degradation products that may have differing biological activities.

The primary biological activity of chlorethoxyfos is its role as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. Exposure to chlorethoxyfos has been linked to neurodevelopmental harm, particularly in children, and can cause symptoms such as nausea and dizziness in humans . Its toxicity profile necessitates careful handling and application.

Chlorethoxyfos can be synthesized through several methods involving phosphorus chemistry. One common approach includes the reaction of chlorinated phenols with phosphorus oxychloride followed by nucleophilic substitution with ethylene glycol or other alcohols. This method allows for the introduction of the ethoxy group while maintaining the necessary chlorinated structure for biological activity.

Interaction studies involving chlorethoxyfos have primarily focused on its effects on human health and environmental impact. Research indicates that exposure can lead to significant health risks, particularly through inhalation or dermal contact. Studies have shown that even low levels of exposure can result in adverse neurodevelopmental outcomes . Furthermore, interactions with other chemicals or environmental factors can influence its toxicity and degradation rates.

Chlorethoxyfos belongs to a class of organophosphate compounds that share similar mechanisms of action and structural characteristics. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
MalathionC₁₄H₁₈O₃PSWidely used insecticide; less toxic than chlorethoxyfos but still an acetylcholinesterase inhibitor.
ParathionC₁₄H₁₈NO₃PSHighly toxic; primarily used for agricultural purposes; also inhibits acetylcholinesterase.
DiazinonC₁₂H₁₄N₂O₃PSEffective against a variety of pests; poses similar health risks as chlorethoxyfos.

Uniqueness: Chlorethoxyfos is distinguished by its specific chlorinated structure and unique toxicity profile compared to these compounds. While all these substances inhibit acetylcholinesterase, their environmental persistence and health implications vary significantly.

Physical Description

COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

4.6

Boiling Point

80 °C @ 0.05 mm Hg

Flash Point

230 °C

Density

1.41 g/cu cm @ 20 °C
Relative density (water = 1): 1.41

LogP

4.59 (LogP)
log Kow = 4.59 @ 25 °C
4.59

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/

Vapor Pressure

7.95e-04 mmHg
7.95X10-4 mm Hg @ 20 °C
Vapor pressure, Pa at 20 °C: 0.106

Other CAS

54593-83-8

Wikipedia

Chlorethoxyfos

Use Classification

Agrochemicals -> Insecticides
Insecticides

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chlorethoxyfos (technical grade) as Class IA: extremely hazardous; Main Use: insecticide.

Storage Conditions

Store in original container in a cool, dry, well ventilated, secure area out of reach of children and animals. Do not transport or store near food or feed stuffs.

Stability Shelf Life

Stable at room temperature >18 months; stable at 55 °C for 2 weeks neat, in 316 stainless steel and in 504 ppm Fe2O3.

Dates

Last modified: 08-15-2023

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